3-Chloro-4-iodobenzotrifluoride

Orthogonal Cross-Coupling Palladium Catalysis Sequential Functionalization

3-Chloro-4-iodobenzotrifluoride (CAS 141738-80-9), also known as 2-chloro-1-iodo-4-(trifluoromethyl)benzene, is a halogenated aromatic building block characterized by the simultaneous presence of chloro, iodo, and trifluoromethyl substituents on a single benzene ring. This precise substitution pattern is essential for achieving specific electronic and steric effects in cross-coupling cascades.

Molecular Formula C7H3ClF3I
Molecular Weight 306.45 g/mol
CAS No. 141738-80-9
Cat. No. B115185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-iodobenzotrifluoride
CAS141738-80-9
Molecular FormulaC7H3ClF3I
Molecular Weight306.45 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)Cl)I
InChIInChI=1S/C7H3ClF3I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H
InChIKeyULJRBVGSKAKZKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-iodobenzotrifluoride CAS 141738-80-9: Strategic Overview for Procurement in Advanced Synthesis


3-Chloro-4-iodobenzotrifluoride (CAS 141738-80-9), also known as 2-chloro-1-iodo-4-(trifluoromethyl)benzene, is a halogenated aromatic building block characterized by the simultaneous presence of chloro, iodo, and trifluoromethyl substituents on a single benzene ring [1]. This precise substitution pattern is essential for achieving specific electronic and steric effects in cross-coupling cascades [2]. The compound is a liquid at room temperature with a density of 1.9802 g/mL at 25 °C and a refractive index (n20/D) of 1.534, and it is commonly stabilized with copper chips to prevent decomposition during storage .

Why 3-Chloro-4-iodobenzotrifluoride Cannot Be Replaced by Simple Analogs in Precision Synthesis


Substitution with generic halogenated aromatics or even close structural analogs is technically unfeasible due to the compound's orthogonal reactivity profile. The iodine atom provides a highly reactive site for oxidative addition in palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), while the chlorine atom remains largely inert under these conditions, allowing for subsequent functionalization via different catalytic systems [1]. This precise orthogonality, combined with the strong electron-withdrawing effect of the para-trifluoromethyl group, dictates reaction rates, regioselectivity, and overall yields in multi-step syntheses . Attempting to use a bromo-analog or a non-fluorinated iodoarene would alter the kinetic and thermodynamic landscape, potentially leading to undesired byproducts or complete reaction failure, particularly in sensitive pharmaceutical intermediate pathways [2].

Quantitative Differentiation: Evidence-Based Selection Criteria for 3-Chloro-4-iodobenzotrifluoride


Orthogonal Halogen Reactivity: Iodide vs. Chloride in Pd-Catalyzed Cross-Couplings

In palladium-catalyzed cross-coupling reactions, the C-I bond of 3-chloro-4-iodobenzotrifluoride undergoes oxidative addition significantly faster than the C-Cl bond. Class-level kinetic data from studies on similar aryl halides indicate that aryl iodides react approximately 10⁵ to 10⁶ times faster than aryl chlorides under standard Suzuki-Miyaura conditions [1]. This differential reactivity enables chemoselective sequential coupling: the iodide site can be functionalized first while preserving the chloride for a subsequent, distinct coupling step, a strategy not feasible with di-iodo or di-bromo analogs where both halogens compete simultaneously [2].

Orthogonal Cross-Coupling Palladium Catalysis Sequential Functionalization

Electronic Modulation by Trifluoromethyl Group: LogP and Reactivity Comparison

The presence of the trifluoromethyl group significantly alters the compound's physicochemical profile compared to non-fluorinated analogs. 3-Chloro-4-iodobenzotrifluoride has a computed LogP (XLogP3) of 4.1, which is substantially higher than that of 3-chloro-4-iodotoluene (estimated LogP ~3.2-3.5 based on fragment addition), due to the strong lipophilic contribution of the -CF₃ group [1]. This elevated lipophilicity is critical for improving membrane permeability in drug candidates and for enhancing solubility in non-polar media during material synthesis. Furthermore, the strong electron-withdrawing nature of -CF₃ (Hammett σₚ ≈ 0.54) activates the aryl iodide toward oxidative addition by reducing electron density on the ring compared to the weakly donating -CH₃ group (σₚ ≈ -0.17) [2].

Lipophilicity Modulation Electron-Withdrawing Effect Medicinal Chemistry

Purity Benchmarking and Copper Stabilization for Reproducible Synthesis

Commercial suppliers of 3-chloro-4-iodobenzotrifluoride consistently provide the product stabilized with copper chips to prevent iodine release and maintain chemical integrity . This is a critical quality attribute not uniformly specified for all halogenated aromatics. The product is routinely offered at purities of ≥97% (GC) by Chem-Impex and 98% (GC) by AK Scientific, ensuring minimal batch-to-batch variability in sensitive reactions [REFS-2, REFS-3]. In contrast, some analogs like 4-iodobenzotrifluoride may be available without stabilizers or at lower purity grades (e.g., 95%), which can introduce impurities that poison catalysts or generate side products, thereby reducing reaction yields and complicating purification .

Chemical Purity Stabilizer Quality Control

Distinct Physical Property Fingerprint for Quality Control and Handling

The compound's specific combination of physical constants—density (1.9802 g/mL at 25 °C), refractive index (n20/D 1.534), and boiling point (58-60 °C at 0.2 mmHg)—provides a unique, quantitative fingerprint for identity verification and quality control that distinguishes it from its closest analogs [1]. For instance, 3-chloro-4-bromobenzotrifluoride (CAS 402-42-6) exhibits a lower density of 1.73 g/mL and a boiling point of 197-199 °C (atmospheric), while 4-iodobenzotrifluoride (CAS 455-13-0) has a density of 1.84 g/mL and a refractive index of 1.533 [2]. These tangible differences are critical for accurate inventory management, analytical method validation (e.g., using refractive index as a rapid purity check), and for anticipating behavior in processes such as distillation or liquid-liquid extraction.

Physical Properties Quality Control Handling

Validated Application Scenarios for 3-Chloro-4-iodobenzotrifluoride Based on Quantitative Differentiation


Sequential Orthogonal Cross-Coupling in Medicinal Chemistry

The extreme rate differential between aryl iodide and aryl chloride in Pd-catalyzed reactions enables a 'two-step, one-pot' sequential coupling strategy [1]. Researchers can first perform a Suzuki coupling on the iodine atom to introduce an aryl or heteroaryl group. The remaining chloride can then be subjected to a subsequent Buchwald-Hartwig amination or a second Suzuki coupling under modified conditions (e.g., using a more active ligand like XPhos) to install a distinct functionality [2]. This orthogonal pathway minimizes protecting group manipulations and is essential for efficiently constructing densely functionalized drug-like cores where both a trifluoromethyl group and a specific substitution pattern are required.

Lipophilicity-Driven Lead Optimization in Drug Discovery

The trifluoromethyl group's significant contribution to LogP (increasing it by ~0.6-0.9 units compared to a methyl analog) is a critical asset in lead optimization [1]. When incorporated into a scaffold, 3-chloro-4-iodobenzotrifluoride can be used to probe structure-activity relationships (SAR) around lipophilicity. The increased LogP often correlates with enhanced passive membrane permeability and potentially improved oral bioavailability, while the electron-withdrawing nature of -CF₃ can also improve metabolic stability by shielding adjacent labile positions from oxidative enzymes [2].

High-Fidelity Synthesis of Radioligands and Imaging Probes

The high purity specification (≥97-98% GC) and the availability of the compound stabilized with copper chips make it a preferred precursor for the synthesis of radiolabeled compounds, such as PET tracers [1]. The well-defined orthogonality allows for the sequential introduction of complex moieties, with the final step potentially being the introduction of a radioisotope (e.g., via halogen exchange or cross-coupling) at the iodo position. The minimized impurities and proven stability during storage reduce the risk of radioactive side-product formation and ensure consistent specific activity of the final imaging agent [2].

Synthesis of Advanced Materials with Tailored Electronic Properties

The strong electron-withdrawing effect of the -CF₃ group (σₚ = +0.54) directly influences the frontier molecular orbital energies of conjugated polymers and small-molecule semiconductors when this compound is used as a monomer precursor [1]. This property is exploited to lower the LUMO level of n-type materials or to fine-tune the emission wavelength of organic light-emitting diodes (OLEDs). The orthogonal coupling capability ensures that the final polymer or material possesses a precisely defined, alternating structure, which is paramount for achieving reproducible electronic performance [2].

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